![molecular formula C15H20N2O2 B7471558 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide](/img/structure/B7471558.png)
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide
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Overview
Description
1-Acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide, also known as AMPI, is a synthetic compound that belongs to the indole class of organic compounds. AMPI has been the subject of extensive scientific research due to its potential applications in the field of pharmacology.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, which are involved in inflammation and pain. 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide may also act by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is its potential as a novel therapeutic agent for the treatment of inflammatory diseases and cancer. However, there are also some limitations to its use in lab experiments. For example, 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, the mechanism of action of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is not yet fully understood, which may limit its potential applications in pharmacology.
Future Directions
There are several future directions for research on 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide. Another area of interest is the investigation of the mechanism of action of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide, which may provide insights into its potential applications in pharmacology. Additionally, further studies are needed to evaluate the safety and efficacy of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide in animal models and clinical trials. Finally, there is a need for more research on the potential applications of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is a synthetic compound that has been extensively studied for its potential applications in the field of pharmacology. It exhibits significant anti-inflammatory, analgesic, and antipyretic properties, and has been investigated for its potential use as a treatment for cancer. While there are some limitations to its use in lab experiments, there are several future directions for research on 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide that may lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-methylpropylamine, acetic anhydride, and indole-5-carboxylic acid. The resulting product is then purified using column chromatography to obtain pure 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide. This synthesis method has been optimized to provide high yields of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide with excellent purity.
Scientific Research Applications
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide has also been investigated for its potential use as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)9-16-15(19)13-4-5-14-12(8-13)6-7-17(14)11(3)18/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFZFDOPDCEVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide |
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